![molecular formula C11H13N3O B1295842 3-(1H-Indol-3-yl)propanohydrazide CAS No. 20401-90-5](/img/structure/B1295842.png)
3-(1H-Indol-3-yl)propanohydrazide
Overview
Description
3-(1H-Indol-3-yl)propanohydrazide is a chemical compound that is part of a broader class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities, and their derivatives are often explored for their potential therapeutic applications. The indole moiety is a common scaffold in many natural products and pharmaceuticals, and modifications to this core structure can lead to compounds with diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including the condensation of indole with different reagents. For instance, the synthesis of substituted indoles with oxadiazole and triazole moieties involves the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide . Another method includes the cleavage of epoxides with indole promoted by ultrasound irradiation, which offers advantages such as high yield and mild conditions . Michael addition of indole with α,β-unsaturated ketones in the presence of indium(III) sulphate is another approach to synthesize 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones . Additionally, hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate has been used to prepare novel carbohydrazide derivatives .
Molecular Structure Analysis
The molecular structures of these indole derivatives are typically confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography is also employed to determine the precise molecular geometry and confirm the synthesized structures . For example, the crystal structure of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide was confirmed by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, often leading to compounds with significant biological activities. The reactivity of the indole ring allows for the introduction of various functional groups, which can result in the formation of compounds with potential as antimicrobial and anti-inflammatory agents , cytotoxic agents against cancer cell lines , and inducers of apoptosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of the substituents attached to the indole core. These properties can be studied through microanalysis, UV, IR, NMR, and mass spectrometry. The solubility, melting points, and stability of these compounds can vary widely, affecting their potential use in pharmaceutical applications. For example, the rotational restriction about the C–N bond in solution for certain derivatives can be studied using variable temperature 1H NMR experiments . The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surface analysis, as seen in the study of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate .
Safety And Hazards
Sigma-Aldrich provides “3-(1H-Indol-3-yl)propanohydrazide” to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
Future Directions
properties
IUPAC Name |
3-(1H-indol-3-yl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-14-11(15)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDWJFLEEAHMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174353 | |
Record name | 3-(1H-Indol-3-yl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-3-yl)propanohydrazide | |
CAS RN |
20401-90-5 | |
Record name | 3-(1H-Indol-3-yl)propanohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020401905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-Indol-3-yl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-INDOLEPROPIONIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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